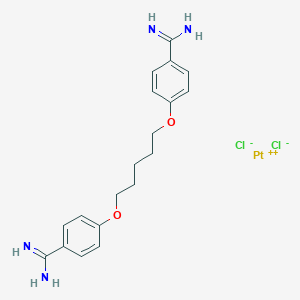
Platinum(II) pentamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(II) pentamidine is a novel compound that has shown potential in the field of cancer research. It is a complex molecule that consists of a platinum atom and a pentamidine ligand. This compound has been synthesized through a variety of methods and has been extensively studied for its scientific research applications.
Wirkmechanismus
The mechanism of action of Platinum(II) pentamidine involves the binding of the compound to DNA. This binding results in the formation of interstrand crosslinks, which disrupt the DNA structure and prevent replication. This ultimately leads to the death of cancer cells.
Biochemische Und Physiologische Effekte
Platinum(II) pentamidine has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which results in the death of these cells. Additionally, Platinum(II) pentamidine has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Platinum(II) pentamidine has several advantages and limitations for lab experiments. One advantage is that the compound has a low toxicity profile, making it safe for use in cell culture experiments. Additionally, the compound has been shown to be effective against a variety of cancer cell lines. However, one limitation is that the compound is difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of Platinum(II) pentamidine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Finally, the compound's potential for use in combination therapy with other cancer drugs should be explored.
Conclusion:
In conclusion, Platinum(II) pentamidine is a complex molecule that has shown potential in the field of cancer research. The compound has been extensively studied for its scientific research applications and has been shown to be effective against a variety of cancer cell lines. While there are limitations to its use, the compound's low toxicity profile and promising results make it a promising candidate for the development of new cancer therapies.
Synthesemethoden
The synthesis of Platinum(II) pentamidine involves the reaction of platinum(II) chloride with pentamidine dihydrochloride. This reaction results in the formation of a complex molecule that has shown potential in cancer research. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Platinum(II) pentamidine has been extensively studied for its scientific research applications. It has shown potential in the field of cancer research due to its ability to inhibit the growth of cancer cells. The compound has been shown to induce apoptosis in cancer cells by disrupting the DNA structure. This makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
101299-67-6 |
|---|---|
Produktname |
Platinum(II) pentamidine |
Molekularformel |
C19H24Cl2N4O2Pt |
Molekulargewicht |
606.4 g/mol |
IUPAC-Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;platinum(2+);dichloride |
InChI |
InChI=1S/C19H24N4O2.2ClH.Pt/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
CDEKVYHCRKFQLO-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.[Cl-].[Cl-].[Pt+2] |
Synonyme |
cis-platinum pentamidine iodide cis-Pt pentamidine iodide cis-Pt(II) pentamidine platinum(II) pentamidine Pt-pent Pt-pentamidine complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



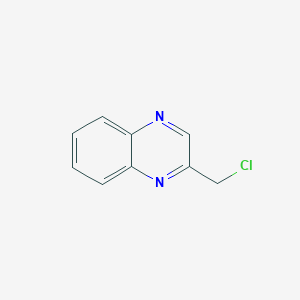
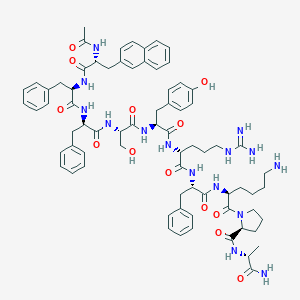
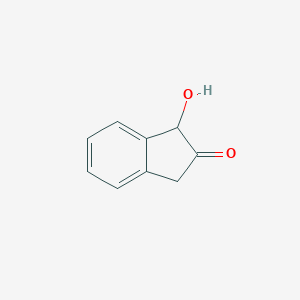
![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)
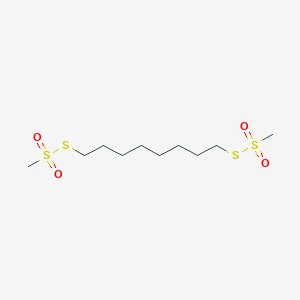
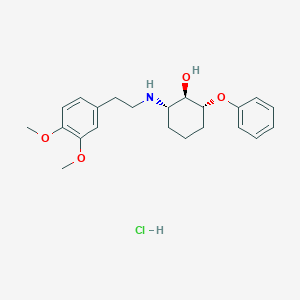
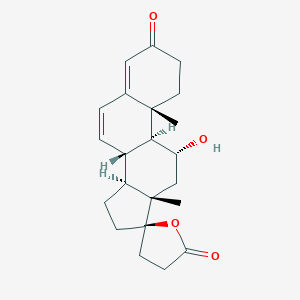

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
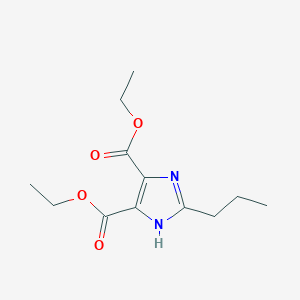
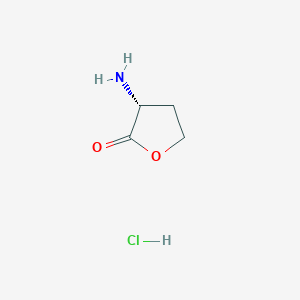

![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)